Source: m4C is found naturally in both bacterial and eukaryotic cells, including mammalian cells. [, , , , ]
Classification: m4C belongs to the family of post-transcriptional RNA modifications and is classified as a methylated cytidine derivative. [, , ]
Role in Scientific Research: m4C is an important subject in scientific research due to its diverse roles in RNA biology. This includes its influence on RNA structure, stability, translation, and interactions with proteins. [, , , ]
Synthesis Analysis
Chemical Synthesis: m4C phosphoramidite building blocks can be synthesized and incorporated into RNA oligonucleotides through solid-phase synthesis. This method allows for site-specific incorporation of m4C into RNA sequences. [, ]
Enzymatic Synthesis: m4C can also be introduced into RNA enzymatically using specific methyltransferases, such as METTL15 in human mitochondria. []
In Vivo Labeling: Researchers have developed a novel nucleoside analog, N4-allylcytidine (a4C), which can be incorporated into RNA in vivo and subsequently converted into m4C, enabling metabolic labeling of RNA for various applications. []
Molecular Structure Analysis
Base Pairing: m4C predominantly forms canonical Watson-Crick base pairs with guanosine (G) in RNA duplexes. X-ray crystallography and molecular dynamics simulations indicate a minimal impact of m4C on the overall structure and stability of RNA duplexes. []
Structural Impact: While m4C generally maintains the canonical C:G base pairing, the presence of the methyl group at the N4 position can subtly influence the stacking interactions within the RNA helix, potentially affecting RNA folding and recognition by RNA-binding proteins. []
Chemical Reactions Analysis
Conversion to 3, N4-cyclized Cytidine (cyc-C): N4-allylcytidine (a4C), an analog of m4C, can be selectively converted into cyc-C through a rapid and catalyst-free reaction with iodine. This reaction allows for the specific detection and mapping of m4C modifications in RNA. []
Deamination: Cytidine deaminase, an enzyme found in E. coli, can catalyze the deamination of m4C, albeit at a slower rate compared to its natural substrate, cytidine. This reaction highlights the potential for enzymatic modification of m4C in biological systems. []
Formation of Ethenoderivatives: Chloroacetaldehyde can react with m4C, forming stable intermediates that can be dehydrated to yield ethenoderivatives. This reaction showcases the reactivity of the N4-methyl group towards electrophilic reagents. []
Mechanism of Action
Modulation of RNA Structure and Stability: The presence of the methyl group at the N4 position of cytidine can influence base stacking interactions, potentially affecting RNA folding, stability, and interactions with RNA-binding proteins. [, ]
Influence on Translation: m4C modifications in rRNA have been implicated in ribosome biogenesis and translational fidelity, suggesting a role in fine-tuning protein synthesis. [, , ]
Regulation of RNA Metabolism: m4C modifications have been shown to affect the processing, localization, and degradation of RNA molecules, indicating a role in regulating RNA metabolism. [, ]
Applications
Studying Ribosome Biogenesis: Investigating the role of m4C in mitochondrial 12S rRNA methylation by METTL15 provides insights into mitoribosome biogenesis and mitochondrial protein synthesis. []
Understanding Chloroplast Function: Research on the CMAL enzyme, responsible for m4C formation in chloroplast 16S rRNA, has elucidated its crucial role in chloroplast biogenesis, photosynthesis, and plant development. []
RNA Labeling and Sequencing: The development of N4-allylcytidine (a4C) as a chemical probe enables metabolic labeling of RNA and facilitates the identification of m4C modification sites through its conversion to cyc-C and subsequent RNA sequencing. []
Investigating Viral Reverse Transcription: Studies on the effects of m4C and its dimethylated form, N4,N4-dimethylcytidine (m42C), on HIV-1 reverse transcriptase provide insights into the role of RNA modifications in viral replication and mutagenesis. [, ]
Development of Anti-Cancer Therapeutics: Research suggests that m4C, like zebularine, might act as a DNA methyltransferase inhibitor, opening potential avenues for its application in anti-cancer drug development. []
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